molecular formula C16H13NO6 B13785998 5-(4-Carboxybenzylamino)isophthalic acid

5-(4-Carboxybenzylamino)isophthalic acid

Cat. No.: B13785998
M. Wt: 315.28 g/mol
InChI Key: BGGOIIRKSRFSIL-UHFFFAOYSA-N
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Description

5-(4-Carboxybenzylamino)isophthalic acid is a chemical compound with the molecular formula C16H13NO6. It is known for its unique structure, which includes a benzylamino group attached to an isophthalic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxybenzylamino)isophthalic acid typically involves the reaction of appropriate precursor compounds under controlled conditions. One common method involves the reaction of 5-aminoisophthalic acid with 4-carboxybenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures, such as the use of protective equipment and proper ventilation, are essential during the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxybenzylamino)isophthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Carboxybenzylamino)isophthalic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Carboxybenzylamino)isophthalic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, influencing their activity. The carboxylic acid groups can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13NO6

Molecular Weight

315.28 g/mol

IUPAC Name

5-[(4-carboxyphenyl)methylamino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H13NO6/c18-14(19)10-3-1-9(2-4-10)8-17-13-6-11(15(20)21)5-12(7-13)16(22)23/h1-7,17H,8H2,(H,18,19)(H,20,21)(H,22,23)

InChI Key

BGGOIIRKSRFSIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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